Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

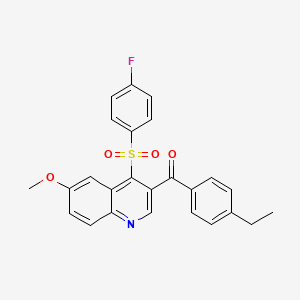

Übersicht

Beschreibung

Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of a pyrazole ring fused to a benzene ring . Indazole derivatives are rarely found in nature, but they are important in synthetic chemistry and are commonly found in many drugs .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole consists of a pyrazole ring fused to a benzene ring. The pyrazole ring contains two nitrogen atoms while the benzene ring contains six carbon atoms .Chemical Reactions Analysis

Indazole-containing compounds can undergo a variety of chemical reactions. For example, a series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability for consideration as 5-HT2 receptor agonists .Physical And Chemical Properties Analysis

The physical and chemical properties of indazole-containing compounds can vary widely depending on the specific compound. For example, one compound, methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate, has a molecular weight of 276.29 .Wissenschaftliche Forschungsanwendungen

- Application : Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate can serve as a building block for synthesizing indole derivatives. These derivatives are used as biologically active compounds for treating cancer cells, microbes, and various disorders in the human body .

- Application : Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate can be analyzed using XRD to determine its crystal structure, degree of crystallinity, and presence of impurities. XRD is widely used in fields such as geology, environmental science, and pharmaceuticals .

Indole Derivatives and Alkaloids

X-ray Powder Diffraction (XRD)

Antitubercular Activity

Wirkmechanismus

Target of Action

EN300-7356540, also known as Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate or Z3688146342, is a complex compound with a diverse range of potential targets. Indazole derivatives, a key component of this compound, have been associated with a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, a key process in the inflammatory response .

Biochemical Pathways

For example, some indazole derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which play key roles in inflammation .

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by indazole derivatives, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities , there is considerable interest in further exploring the medicinal properties of these compounds for the treatment of various pathological conditions.

Eigenschaften

IUPAC Name |

methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-19-14(18)13-10-8-9(15)5-6-11(10)17(16-13)12-4-2-3-7-20-12/h5-6,8,12H,2-4,7,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYMEJRXMUXFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C2=C1C=C(C=C2)N)C3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2898155.png)

![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid](/img/structure/B2898157.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2898159.png)

![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)

![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)

![2-Amino-4-(4-bromophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2898171.png)

![N-(2,3-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2898174.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2898175.png)